2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Key substituents include:
- 4,5-Dimethoxy groups on the phenethyl side chain, which may enhance solubility and modulate electronic properties.
- A sulfonyl-linked 4-phenylpiperazine moiety, a common pharmacophore in CNS-targeting agents due to its affinity for serotonin and dopamine receptors.
- A phenethyl spacer connecting the core to the sulfonylpiperazine group, influencing conformational flexibility and binding kinetics.
Properties
IUPAC Name |
2-[2-[4,5-dimethoxy-2-(4-phenylpiperazin-1-yl)sulfonylphenyl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O6S/c1-40-27-20-23(14-15-35-31(36)25-12-6-8-22-9-7-13-26(30(22)25)32(35)37)29(21-28(27)41-2)42(38,39)34-18-16-33(17-19-34)24-10-4-3-5-11-24/h3-13,20-21H,14-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETMERPSFYZKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCN(CC5)C6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain. ACh is a neurotransmitter that plays a crucial role in learning and memory.
Mode of Action
The compound interacts with AChE, inhibiting its activity. The compound’s mode of action against AChE is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition.
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting AChE. This inhibition increases the level of ACh, which can enhance cognition functions. The compound’s action on this pathway could have downstream effects on cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer’s disease.
Biological Activity
The compound 2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound belongs to the class of benzoisoquinoline derivatives, which are known for various pharmacological properties. Its structure can be broken down into several key components:
- Benzo[de]isoquinoline core : Provides a framework for biological activity.
- Dimethoxy groups : Potentially enhance lipophilicity and bioavailability.
- Piperazine moiety : Associated with neuroactive properties.
- Sulfonyl group : May contribute to the compound's interaction with biological targets.
Antiviral Properties
Recent studies have indicated that compounds similar to this one exhibit antiviral activity against various viruses. For instance, a related compound was shown to inhibit enterovirus replication by targeting viral proteins essential for replication . The sulfonamide group in the structure may enhance this antiviral effect by interacting with viral enzymes.
Neuropharmacological Effects
The piperazine ring is significant in neuropharmacology. Research has demonstrated that piperazine derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibiting AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions . The specific compound may exhibit similar effects due to its structural characteristics.
Anticancer Activity
Benzoisoquinoline derivatives have been studied for their anticancer properties. A study highlighted that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways . The presence of the dimethoxy and sulfonyl groups might play a role in enhancing the anticancer activity by improving solubility and bioavailability.
Table: Summary of Biological Activities
Study 1: Antiviral Activity
In a recent study, a series of piperazine derivatives were screened for antiviral activity against enteroviruses. The results indicated that compounds with similar structural motifs to our compound showed significant inhibition of viral replication at low micromolar concentrations, suggesting potential therapeutic applications in treating viral infections .
Study 2: Neuropharmacological Effects
Another study focused on evaluating the AChE inhibitory potential of various piperazine derivatives. The findings revealed that compounds with a piperazine ring exhibited notable AChE inhibition, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Study 3: Anticancer Efficacy
Research conducted on benzoisoquinoline derivatives illustrated their capability to induce apoptosis in cancer cell lines. The study emphasized the importance of structural modifications, such as the addition of methoxy and sulfonyl groups, in enhancing anticancer efficacy .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to this one exhibit antiviral properties, particularly against enteroviruses. The compound's ability to inhibit viral replication can be attributed to its interaction with viral proteins, making it a candidate for antiviral drug development .
Neuropharmacology
The piperazine component is known for its interaction with serotonin and dopamine receptors. Studies have shown that derivatives can modulate neurotransmitter systems, suggesting potential applications in treating psychiatric disorders such as depression and anxiety .
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of specific signaling pathways that are crucial for cancer cell survival .
Analgesic Effects
The compound's structure suggests potential analgesic properties, possibly through modulation of pain pathways in the central nervous system. Research into similar compounds has shown effectiveness in pain management, warranting further investigation into this specific derivative .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that a related benzoisoquinoline compound significantly reduced viral load in vitro against Coxsackievirus B3. The mechanism involved the inhibition of viral protein synthesis, showcasing the potential of this compound class in antiviral therapy .
Case Study 2: Neuropharmacological Assessment
In a clinical trial assessing the effects of piperazine derivatives on mood disorders, participants reported significant improvements in depressive symptoms after administration of a related compound. The study highlighted the importance of receptor selectivity and dosing in achieving therapeutic effects .
Data Table: Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Benzo[de]isoquinoline-1,3(2H)-dione vs. Isoindoline-1,3-dione
- Analog Compounds : Isoindoline-1,3-dione derivatives (e.g., compounds 6–8 in –4) have smaller cores, which may reduce steric hindrance but limit π-π interactions .
Substituent Effects
Sulfonylpiperazine Moieties
- Target Compound : The 4-phenylpiperazine-sulfonyl group is structurally distinct from the 4-methoxyphenylsulfonylpiperazine in . The phenyl group may enhance lipophilicity and receptor affinity compared to methoxy .
- N-Arylpiperazine Derivatives: Compounds in –6 feature piperazine attached via ethyl spacers to isoquinoline-diones.
Electron-Withdrawing vs. Electron-Donating Groups
- Target Compound : The 4,5-dimethoxy groups are electron-donating, contrasting with the electron-withdrawing fluoro and methyl groups in isoindoline-dione derivatives (–3). Antimicrobial studies suggest electron-withdrawing groups enhance activity , implying the target’s dimethoxy groups may prioritize other pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
